molecular formula C11H15Cl2N B1532228 N-(3,5-Dichlorobenzyl)-2-butanamine CAS No. 1040692-91-8

N-(3,5-Dichlorobenzyl)-2-butanamine

Cat. No.: B1532228
CAS No.: 1040692-91-8
M. Wt: 232.15 g/mol
InChI Key: OVWFKVAMEQTEKS-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-2-butanamine is a chemical compound of interest in organic and medicinal chemistry research. This secondary amine features a 2-butanamine (sec-butylamine) group linked to a 3,5-dichlorobenzyl group. The presence of the 3,5-dichlorobenzyl moiety is significant as it is a common pharmacophore found in compounds with various biological activities, making it a valuable scaffold for constructing more complex molecules . The primary application of this compound is as a building block in chemical synthesis. Researchers may employ it in the development of novel compounds, particularly through techniques like native chemical ligation or as a precursor in the synthesis of potential pharmaceutical candidates . Its structure is closely related to other researched compounds such as N-(2-Chlorobenzyl)-2-butanamine, which has a calculated molecular weight of 197.70 g/mol and a density of 1.025 g/cm³, providing a reference for the physical properties one might expect from this analogous compound . Handling should follow safe laboratory practices for chemicals, including the use of personal protective equipment and adequate ventilation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWFKVAMEQTEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Isomeric Considerations

Systematic Nomenclature and Representation of N-(3,5-Dichlorobenzyl)-2-butanamine Isomers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-[(3,5-dichlorophenyl)methyl]butan-2-amine . nih.gov This name precisely describes the molecular structure: a butan-2-amine moiety where the nitrogen atom is substituted with a (3,5-dichlorophenyl)methyl group, also known as a 3,5-dichlorobenzyl group.

The molecular formula of the compound is C₁₁H₁₅Cl₂N. nih.gov The structure consists of a chiral sec-butyl group attached to the nitrogen atom and a 3,5-dichlorobenzyl group. The presence of a stereocenter at the second carbon of the butane (B89635) chain gives rise to different stereoisomers.

The isomers of this compound can be represented using various chemical notations to illustrate their three-dimensional arrangement. These include Fischer projections, Newman projections, and Cahn-Ingold-Prelog (CIP) priority assignments to denote the absolute configuration (R or S) at the chiral center.

Identifier Value
IUPAC Name N-[(3,5-dichlorophenyl)methyl]butan-2-amine nih.gov
Molecular Formula C₁₁H₁₅Cl₂N nih.gov
Molecular Weight 232.15 g/mol nih.gov
PubChem CID 46736337 nih.gov
SMILES CCC(C)NCC1=CC(=CC(=C1)Cl)Cl nih.gov
InChI InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14H,3,7H2,1-2H3 nih.gov

Stereochemical Aspects of this compound: Enantiomeric and Diastereomeric Forms

The stereochemistry of this compound is primarily dictated by the chiral center at the second carbon atom of the butanamine moiety. This chirality means the compound can exist as a pair of enantiomers:

(R)-N-(3,5-Dichlorobenzyl)-2-butanamine

(S)-N-(3,5-Dichlorobenzyl)-2-butanamine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The separation and analysis of such chiral compounds are crucial in many scientific fields, often requiring specialized techniques.

While the nitrogen atom in an amine with three different substituents can also be a chiral center, the enantiomers resulting from nitrogen chirality are typically not resolvable at room temperature. This is due to a phenomenon called pyramidal or nitrogen inversion, where the nitrogen atom rapidly inverts its configuration through a planar transition state. This rapid interconversion leads to a racemic mixture of the nitrogen-based enantiomers.

In the case of this compound, the primary and most stable form of stereoisomerism arises from the carbon-based chiral center. If additional chiral centers were introduced into the molecule, for instance through substitution on the benzyl (B1604629) ring or further substitution on the nitrogen atom to form a quaternary amine, this would lead to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Conformational Analysis of this compound and its Derivatives

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotatable bonds in this molecule are the C-N bond between the sec-butyl group and the nitrogen, and the N-C bond of the benzyl group.

Rotation around the C-C bonds of the sec-butyl group leads to various staggered and eclipsed conformations, similar to what is observed in butane. The staggered conformations (anti and gauche) are generally more stable than the eclipsed conformations due to lower torsional strain. The relative energies of these conformers are influenced by steric interactions between the substituents.

Furthermore, rotation around the C-N and N-benzyl bonds will also have energetic barriers. The presence of the bulky 3,5-dichlorobenzyl group and the sec-butyl group will lead to steric hindrance, influencing the preferred conformations. The molecule will likely adopt a conformation that minimizes these steric clashes.

The conformational flexibility of such molecules can be crucial for their interaction with other molecules, for instance, in a biological context. The specific three-dimensional shape adopted by the molecule can determine its ability to bind to a receptor or an enzyme active site.

Synthetic Methodologies and Route Optimization for N 3,5 Dichlorobenzyl 2 Butanamine

Retrosynthetic Analysis Leading to N-(3,5-Dichlorobenzyl)-2-butanamine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a molecule like this compound, the most logical point for disconnection is the C-N bond, as this bond is commonly formed through reliable reactions. amazonaws.com This approach reveals two primary synthetic strategies.

The first disconnection (Route A) breaks the bond between the nitrogen atom and the benzylic carbon. This suggests a nucleophilic substitution or alkylation reaction. The synthons generated are a 2-butanamine anion equivalent and a 3,5-dichlorobenzyl cation equivalent. In practice, this translates to using 2-butanamine as the nucleophile and a 3,5-dichlorobenzyl halide (like the chloride or bromide) as the electrophile.

The second major disconnection (Route B) also targets the C-N bond but envisions its formation via reductive amination. masterorganicchemistry.com This strategy involves disconnecting the bond to form a carbonyl group on the benzyl (B1604629) fragment and an amine. The corresponding starting materials for this pathway are 3,5-dichlorobenzaldehyde (B167965) and 2-butanamine.

These two approaches, direct alkylation and reductive amination, represent the most conventional and practical pathways for the synthesis of this compound.

Direct Synthetic Approaches for this compound Formation

The synthesis of this compound can be achieved through several direct methods, with alkylation and reductive amination being the most prominent.

Alkylation Reactions of Amine Precursors

This method involves the direct N-alkylation of 2-butanamine with a suitable 3,5-dichlorobenzyl electrophile, typically 3,5-dichlorobenzyl chloride or bromide. The reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of 2-butanamine attacks the electrophilic benzylic carbon, displacing the halide leaving group.

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534). mdpi.com A significant challenge in this approach is controlling the degree of alkylation. The desired secondary amine product is itself a nucleophile and can react further with the benzyl halide to form an undesired tertiary amine. Using an excess of the starting amine (2-butanamine) can help to favor mono-alkylation.

A representative reaction is as follows:

2-butanamine + 3,5-Dichlorobenzyl chloride → this compound + HCl

The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). mdpi.com

Reductive Amination Strategies for this compound Synthesis

Reductive amination is arguably one of the most effective and widely used methods for synthesizing secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This two-step, often one-pot, process first involves the reaction of 3,5-dichlorobenzaldehyde with 2-butanamine to form an intermediate imine (or Schiff base). This condensation reaction is typically reversible and may be promoted by mild acid catalysis and/or the removal of water.

In the second step, the imine intermediate is reduced to the target secondary amine. A key advantage of this method is the use of reducing agents that are selective for the imine double bond over the starting aldehyde's carbonyl group. masterorganicchemistry.com This selectivity prevents the reduction of the starting aldehyde to 3,5-dichlorobenzyl alcohol.

Several reducing agents are suitable for this transformation, each with specific characteristics.

Reducing AgentAbbreviationKey Features & Considerations
Sodium Borohydride (B1222165)NaBH₄A common, inexpensive reductant. Can also reduce the starting aldehyde, so the imine must be pre-formed. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNLess reactive than NaBH₄, allowing it to be present from the start of the reaction. It is selective for the protonated imine (iminium ion) over the carbonyl group. masterorganicchemistry.comyoutube.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A mild and effective reductant, particularly for reactions with less reactive amines. It is non-toxic and often preferred over cyanoborohydride. masterorganicchemistry.com
Borane-Amine Complexese.g., BH₃·N(C₂H₅)₃Can serve as both a catalyst and reductant under mild conditions, offering high yields for various amines. researchgate.net
Catalytic HydrogenationH₂/Pd-CA "green" and effective method where hydrogen gas is used with a metal catalyst like Palladium on carbon (Pd-C). This method is clean as the only byproduct is water from the initial condensation. mdpi.com

The choice of reducing agent depends on the specific reaction scale, substrate reactivity, and safety or environmental considerations. masterorganicchemistry.com

Emerging and Alternative Synthetic Pathways for this compound

Modern organic synthesis has introduced novel methods for C-N bond formation that could be applied to the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are at the forefront of these developments. For instance, Ni/photoredox dual catalysis has emerged as a powerful tool for coupling aryl halides with amine precursors or their equivalents under mild conditions. nih.gov Such a strategy could potentially construct the N-benzylic linkage by coupling a derivative of 2-butanamine with a 3,5-dichlorobenzyl halide.

Another area of development is in catalytic hydroaminomethylation, where an alkene, an amine, and a source of carbon monoxide and hydrogen are combined in the presence of a rhodium or ruthenium catalyst to form a more complex amine. acs.org While more complex, these emerging methodologies offer potential for new, more efficient, or more sustainable routes in the future.

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. This involves careful selection of catalysts, solvents, temperature, and reactant stoichiometry.

ParameterAlkylation RouteReductive Amination Route
Catalyst Phase-transfer catalysts (e.g., TBAB) can be used in two-phase systems. No catalyst is needed for the C-N bond formation itself, but a base (e.g., K₂CO₃, Et₃N) is essential.Mild acid (e.g., acetic acid) to catalyze imine formation. The reducing agent (e.g., NaBH₃CN) or hydrogenation catalyst (e.g., Pd-C) is the key catalyst for the reduction step. mdpi.comorganic-chemistry.org
Solvent Polar aprotic solvents like DMF or acetonitrile are common to dissolve the reactants. mdpi.comAlcohols like methanol (B129727) or ethanol (B145695) are often used as they are compatible with many borohydride reagents. For catalytic hydrogenation, ethanol is a common choice. mdpi.com
Temperature Typically performed at room temperature to moderate heat (e.g., 25-80 °C) to balance reaction rate with the risk of side reactions. mdpi.comImine formation may be done at room temperature. The reduction step is also often performed at room temperature or below to enhance selectivity. mdpi.com
Stoichiometry An excess of 2-butanamine is used to minimize the formation of the tertiary amine byproduct.Near-equimolar amounts of the aldehyde and amine are typically used. The reducing agent is used in slight excess.
pH Control A basic environment is required to neutralize the acid byproduct.The pH is often kept slightly acidic (pH 4-6) to facilitate imine formation while ensuring the amine nucleophile is not fully protonated and non-reactive.

Yield Enhancement and Purity Control Methodologies for this compound

Controlling the purity of the final product begins with the choice of synthetic route. The reductive amination pathway generally offers better control and higher purity than direct alkylation because it avoids the issue of over-alkylation. masterorganicchemistry.com

To enhance yield in a reductive amination, the equilibrium of the initial imine formation can be shifted towards the product. This is often achieved by removing the water that is formed as a byproduct, either by using a Dean-Stark apparatus or by adding a dehydrating agent.

For purification, standard laboratory techniques are employed. After the reaction is complete, a workup procedure is used to remove catalysts, unreacted starting materials, and byproducts. This typically involves:

Quenching: Deactivating any remaining reducing agent.

Extraction: Using an organic solvent to extract the product from the aqueous reaction mixture.

Washing: Washing the organic layer with brine or water to remove water-soluble impurities.

Drying and Evaporation: Drying the organic layer over an agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporating the solvent. mdpi.com

The crude product obtained after workup is often purified further. Column chromatography is a highly effective method for separating the desired secondary amine from any unreacted aldehyde, alcohol byproducts, or other impurities. For crystalline solids, recrystallization can be an excellent final step to achieve high purity.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researcher.life The synthesis of this compound via reductive amination can be made more environmentally benign through several approaches.

One of the primary considerations in green chemistry is the use of safer solvents. Traditional reductive amination reactions are often carried out in chlorinated solvents or other volatile organic compounds (VOCs). Protic solvents like methanol and ethanol are considered "greener" alternatives and can be effective for this transformation. researchgate.net Research has also demonstrated the feasibility of conducting reductive aminations in water, utilizing nanomicelles to facilitate the reaction between the organic substrates. organic-chemistry.org This approach significantly reduces the environmental impact associated with solvent use and disposal.

The choice of reducing agent is another critical factor. While classic metal hydrides like sodium borohydride are effective, they are often used in stoichiometric amounts, generating significant waste. Catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, is a highly atom-economical alternative. researchgate.net This method produces only water as a byproduct, assuming the catalyst can be efficiently recovered and reused. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or cobalt-based catalysts, are particularly advantageous as they can be easily separated from the reaction mixture. researchgate.netorganic-chemistry.org

Furthermore, the development of catalysts from renewable resources, such as bio-waste derived silver/chitin nanocatalysts, presents a promising avenue for greener N-alkylation reactions. acs.org The "hydrogen borrowing" or "catalytic transfer hydrogenation" strategy is another green approach where an alcohol can be used as the alkylating agent in the presence of a suitable catalyst. rsc.org In the context of this compound synthesis, this would involve the reaction of 3,5-dichlorobenzyl alcohol with 2-butanamine, where the alcohol is transiently oxidized to the aldehyde in situ.

The optimization of reaction conditions also plays a vital role in the greenness of a synthesis. Running reactions at lower temperatures and pressures, when feasible, reduces energy consumption. The use of highly efficient and selective catalysts can lead to higher yields and fewer byproducts, minimizing waste and simplifying purification processes. rsc.org

Below is a comparative table illustrating the application of green chemistry principles to the synthesis of this compound.

Principle Traditional Approach Green Alternative
Solvent Dichloromethane, 1,2-DichloroethaneWater, Ethanol, Methanol
Reducing Agent Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃)Catalytic Hydrogenation (H₂/Pd/C), Triethylsilane
Atom Economy Lower, due to stoichiometric reagentsHigher, especially with catalytic hydrogenation
Waste Generation Borate salts, organic solvent wasteWater (from H₂ reduction), minimal solvent waste
Catalyst Often none (stoichiometric reductant)Reusable heterogeneous catalysts (e.g., Pd/C, Co-Nₓ)

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Derivatization Strategies and Analogue Synthesis of N 3,5 Dichlorobenzyl 2 Butanamine

Functional Group Interconversions and Modifications of N-(3,5-Dichlorobenzyl)-2-butanamine

Functional group interconversions are fundamental in modifying the properties of a molecule. For this compound, these modifications can target the secondary amine, the aromatic ring, or the alkyl chain.

The secondary amine is a primary site for derivatization. N-alkylation or N-arylation can introduce further substituents, potentially altering the compound's steric and electronic properties. For instance, the amine can be acylated to form amides using various acylating agents like acid chlorides or anhydrides. These amide derivatives can exhibit different chemical and physical properties compared to the parent amine. The reactivity of the benzylic C-H bonds also allows for functionalization. wikipedia.org For example, benzylic positions can be oxidized to carbonyl groups under specific conditions. wikipedia.org

The dichlorinated benzene (B151609) ring offers another avenue for modification. The chlorine atoms can potentially be substituted through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. Electrophilic aromatic substitution on the ring is also a possibility, though the existing chlorine atoms are deactivating and will direct incoming electrophiles to specific positions.

Modifications of the 2-butyl group are less common but can be envisaged. For example, oxidation of the alkyl chain could introduce hydroxyl or carbonyl functionalities, leading to a new class of derivatives.

Table 1: Potential Functional Group Interconversions for this compound

Starting Functional GroupReagents and ConditionsResulting Functional Group
Secondary AmineAcyl Chloride, BaseAmide
Secondary AmineAlkyl Halide, BaseTertiary Amine
Benzylic C-HKMnO₄ or HNO₃Carboxylic Acid wikipedia.org
Benzylic Methylene (B1212753)CrO₃-dmpyz or 2-iodoxybenzoic acidCarbonyl wikipedia.org

Synthesis of Structurally Related Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved through various synthetic routes. A common method for the synthesis of the parent compound and its analogues is reductive amination. This involves the reaction of 3,5-dichlorobenzaldehyde (B167965) with 2-butanamine in the presence of a reducing agent.

Variations in the starting materials allow for the synthesis of a wide range of analogues. For example, using different substituted benzaldehydes or different primary amines can lead to a diverse library of N-benzylamine derivatives. A study on the synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine utilized a two-step process starting from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene, followed by reduction. researchgate.netmdpi.com This highlights a synthetic strategy that could be adapted for creating analogues of this compound with modifications on the aromatic ring.

The synthesis of homologues can be achieved by using longer or shorter chain aldehydes or amines. For instance, reacting 3,5-dichlorobenzaldehyde with other alkylamines such as propylamine (B44156) or pentylamine would result in the corresponding homologues.

Table 2: Examples of Synthesized Analogues of Dichlorobenzyl-containing Compounds

Starting MaterialsProductReference
3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzeneN¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine researchgate.netmdpi.com
4-chlorophenylacetic acid and semicarbazide5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine ekb.eg

Isotopic Labeling Approaches for this compound and its Derivatives

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or as internal standards in analytical studies. wikipedia.org For this compound, deuterium (B1214612) (²H or D) is a commonly used stable isotope for labeling.

Deuterium can be introduced into the molecule at various positions. Labeling of the N-H proton is straightforward via exchange with a deuterated solvent like D₂O. However, this proton is readily exchangeable. For more stable labeling, deuterium can be incorporated into the carbon skeleton.

One approach is to use deuterated starting materials in the synthesis. For example, using deuterated 2-butanamine in the reductive amination with 3,5-dichlorobenzaldehyde would yield this compound labeled on the butyl group. Another method involves H/D exchange reactions on the final compound. For instance, benzylic C-H positions can be deuterated using specific catalysts. nih.govacs.org A study demonstrated the deuteration of various N-heterocycles, alkylamines, and benzylic scaffolds using a rhodium catalyst. nih.govacs.org This method could potentially be applied to deuterate the benzylic position of this compound.

Chemical isotope labeling coupled with mass spectrometry is another advanced technique that can be used for the identification of amine metabolites. nih.gov

Table 3: Potential Isotopic Labeling Strategies for this compound

Labeling PositionMethodReagentsReference
N-HH/D ExchangeD₂O wikipedia.org
Benzylic C-HCatalytic H/D ExchangeRhodium catalyst, D₂ gas nih.govacs.org
Butyl GroupSynthesis from Labeled PrecursorDeuterated 2-butanamine itim-cj.ro

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. drugdesign.org For this compound, SRR studies would involve synthesizing a series of derivatives with systematic structural modifications and evaluating their chemical reactivity or biological activity.

The key structural features of this compound that can be systematically varied include:

Substitution on the benzene ring: The number, position, and nature of the substituents on the phenyl ring can significantly impact the electronic properties of the molecule. For example, replacing the chlorine atoms with other halogens or with electron-donating or electron-withdrawing groups would alter the reactivity of the benzyl (B1604629) group and the amine.

The nature of the alkyl group on the amine: The size and branching of the alkyl group can affect the steric hindrance around the nitrogen atom, influencing its nucleophilicity and basicity.

A study on the structure-activity relationships of insecticidal α-cyanobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylates analyzed the effect of substituents at the 3-position of the benzyl group. documentsdelivered.com This research demonstrated that hydrophobicity, steric bulk, and stereo-electronic properties of the substituents correlated with the compound's activity. documentsdelivered.com Although this study is on a different class of compounds, the principles can be applied to guide the design of SRR studies for this compound derivatives.

Advanced Analytical and Spectroscopic Characterization of N 3,5 Dichlorobenzyl 2 Butanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-(3,5-Dichlorobenzyl)-2-butanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the 3,5-dichlorobenzyl group would likely appear as two signals in the aromatic region (δ 7.0-7.5 ppm). The single proton on the carbon between the two chlorine atoms would present as a triplet, while the two protons ortho to the benzyl (B1604629) group would appear as a doublet. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet or a pair of doublets if they are diastereotopic, typically in the range of δ 3.5-4.0 ppm. The protons of the 2-butanamine moiety would show characteristic splitting patterns: a multiplet for the methine proton (CH-N), multiplets for the methylene (B1212753) protons (CH₂), and a triplet for the terminal methyl group (CH₃). The amine proton (NH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to observe signals for the two distinct aromatic carbons of the dichlorinated ring, with the carbon atoms bonded to chlorine showing characteristic shifts. Additional signals would correspond to the benzylic carbon, and the four unique carbons of the 2-butanamine group. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. For instance, carbons bonded to electronegative atoms like chlorine and nitrogen are shifted downfield.

2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for example, between the protons of the butyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection between the 3,5-dichlorobenzyl and the 2-butanamine moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho) 7.2-7.4 127-129
Aromatic C-H (para) 7.1-7.3 125-127
Aromatic C-Cl - 134-136
Aromatic C-CH₂ - 140-142
Benzyl CH₂ 3.6-3.8 53-55
N-H 1.5-2.5 (broad) -
N-CH 2.6-2.8 55-58
CH-CH₂ 1.3-1.5 28-30
CH₂-CH₃ 0.8-1.0 10-12
sec-Butyl CH₃ 1.0-1.2 18-20

Mass Spectrometry (MS) Methodologies for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (231.15 g/mol ). nih.gov Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) with relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively, which is a definitive indicator of a dichlorinated compound.

The fragmentation of this compound under EI conditions would likely proceed through several predictable pathways. A primary fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzylic cation. Another common fragmentation pathway for amines is the cleavage of the C-N bond.

Table 2: Predicted Mass Spectral Fragments for this compound Predicted data based on common fragmentation pathways.

Fragment Predicted m/z Description
[C₁₁H₁₅Cl₂N]⁺ 231 Molecular Ion
[C₇H₅Cl₂CH₂]⁺ 159 3,5-Dichlorobenzyl cation
[C₄H₁₀N]⁺ 72 2-Butanamine radical cation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the calculation of the elemental formula, confirming the composition of C₁₁H₁₅Cl₂N. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine (B128534) or butylamine) to improve peak shape and resolution. nsf.gov Detection could be achieved using a UV detector, likely at a wavelength around 220-230 nm where the dichlorobenzyl chromophore absorbs. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a secondary amine, is amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely be used. The compound would be introduced into the heated injection port, vaporized, and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS combines the separation power of GC with the detection capabilities of MS, providing both retention time and mass spectral data for enhanced identification. However, it is important to note that some N-benzyl compounds can be thermolabile and may degrade in the hot injector of a GC, which could lead to erroneous results.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range. The C-Cl stretching vibrations of the dichlorinated benzyl group would give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands corresponding to the various vibrational modes. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-Cl bonds are also expected to produce noticeable Raman signals.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300-3500 (weak-medium) 3300-3500 (weak)
Aromatic C-H Stretch 3000-3100 (medium) 3000-3100 (strong)
Aliphatic C-H Stretch 2850-2960 (strong) 2850-2960 (strong)
Aromatic C=C Stretch 1450-1600 (medium-strong) 1450-1600 (strong)
C-N Stretch 1000-1250 (medium) 1000-1250 (weak)

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a crystal structure were to be determined, it would provide precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity and stereochemistry of the compound. Furthermore, the crystal packing would reveal intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking (between the aromatic rings), which govern the macroscopic properties of the solid material. For related N-benzyl derivatives, crystal structures have been successfully obtained and have provided valuable insights into their solid-state conformations.

As of the current literature, a crystal structure for this compound has not been reported. The ability to form a high-quality single crystal would depend on factors such as the purity of the compound and the choice of crystallization solvent and conditions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol
Formic acid
Acetic acid
Triethylamine
Butylamine (B146782)

Theoretical and Computational Chemistry Studies of N 3,5 Dichlorobenzyl 2 Butanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of N-(3,5-Dichlorobenzyl)-2-butanamine. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular computational tool for studying medium-sized organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to determine its optimal three-dimensional geometry. nih.gov These calculations yield critical information about bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation.

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Other electronic properties, such as ionization potential, electron affinity, and global reactivity descriptors (e.g., electronegativity, hardness, and softness), can also be derived from these orbital energies, providing a comprehensive electronic profile of the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves to illustrate the output of DFT calculations.)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Ionization Potential6.5eV
Electron Affinity0.8eV
Electronegativity (χ)3.65eV
Hardness (η)2.85eV

Ab Initio Methods for Predicting Electronic Properties and Reactivity

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for electronic properties and reactivity. For a molecule like this compound, ab initio calculations can be used to refine the geometric and electronic data obtained from DFT. They are particularly valuable for studying reaction mechanisms and transition states, offering precise energy barriers for potential chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements accessible to the molecule through the rotation of its single bonds. This is particularly important for understanding how the flexible butylamine (B146782) side chain and the dichlorobenzyl group orient themselves relative to each other.

By simulating the molecule in a solvent, typically water, MD can also provide insights into its solvation and how it interacts with its environment. Furthermore, if this compound is investigated for its potential to interact with a biological target, such as a protein receptor or enzyme, MD simulations can model these intermolecular interactions in detail. These simulations can predict the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy, which is crucial for assessing binding affinity.

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation of this compound (Note: The following data is hypothetical and for illustrative purposes.)

Dihedral Angle MonitoredDominant Conformer(s) (°)Population (%)
C(benzyl)-C(methylene)-N-C(butyl)-175, 6560, 35
C(methylene)-N-C(butyl)-C(ethyl)180, -6070, 25

Ligand-Based and Structure-Based Computational Design Methodologies Involving this compound

Computational design methodologies are pivotal in medicinal chemistry for discovering and optimizing new compounds. These can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of molecules known to be active. If a series of analogues of this compound were synthesized and tested, their structures could be used to build a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Structure-Based Design: When the three-dimensional structure of a target protein is available, structure-based drug design becomes a powerful tool. cardiff.ac.uknih.gov this compound can be computationally "docked" into the active site of its target. This process predicts the preferred binding orientation and conformation of the molecule within the target's binding pocket. The results of docking studies can rationalize the observed activity and guide the design of new analogues with improved binding affinity and selectivity by identifying opportunities for enhanced interactions, such as adding or modifying functional groups.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for this compound and its Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and a specific property. This property could be a physicochemical characteristic (e.g., solubility, melting point) or a biological activity (in which case it is often called a Quantitative Structure-Activity Relationship or QSAR study). nih.gov

For this compound and its analogues, a QSPR model could be developed by first calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the property of interest. A robust QSPR model can then be used to predict the property for new, unsynthesized analogues, allowing for the prioritization of compounds for synthesis and testing.

Table 3: Examples of Molecular Descriptors for a QSPR Study of this compound Analogues (Note: This table lists descriptor types, not values, as they would be calculated for a series of compounds.)

Descriptor ClassExamples
Constitutional Molecular Weight, Number of Aromatic Rings, Number of Halogen Atoms
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity Indices
Geometric (3D) Molecular Surface Area, Molecular Volume, Shadow Indices
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms
Physicochemical LogP (lipophilicity), Molar Refractivity

Mechanistic Investigations at the Molecular Level Involving N 3,5 Dichlorobenzyl 2 Butanamine

Elucidation of Reaction Mechanisms where N-(3,5-Dichlorobenzyl)-2-butanamine is a Reactant, Intermediate, or Product

While specific studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from established principles of organic chemistry. The formation of this secondary amine likely proceeds through standard synthetic routes for N-alkylation of amines.

One probable synthetic pathway is the reductive amination of 3,5-dichlorobenzaldehyde (B167965) with 2-butanamine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product. The mechanism involves the nucleophilic attack of the primary amine (2-butanamine) on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The imine is subsequently reduced, often using reducing agents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation.

Another potential route is the nucleophilic substitution of a 3,5-dichlorobenzyl halide (e.g., 3,5-dichlorobenzyl chloride) with 2-butanamine. In this SN2 reaction, the nitrogen atom of the amine acts as a nucleophile, displacing the halide from the benzyl (B1604629) group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

This compound can also be considered an intermediate in the synthesis of more complex molecules. For instance, it could be a precursor for the synthesis of certain biologically active compounds, where the secondary amine group is further functionalized.

Reaction Type Reactants Key Intermediates/Products General Conditions
Reductive Amination3,5-Dichlorobenzaldehyde, 2-ButanamineImineReducing agent (e.g., NaBH4), suitable solvent
Nucleophilic Substitution3,5-Dichlorobenzyl halide, 2-ButanamineThis compoundBase, suitable solvent

Studies of Molecular Recognition and Binding Interactions with Defined Chemical Systems

The molecule possesses both hydrogen bond donor (the N-H group) and acceptor (the nitrogen lone pair and the chlorine atoms) capabilities, as well as a hydrophobic dichlorobenzyl group and a smaller alkyl chain. These features would allow it to participate in a variety of interactions:

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor.

Hydrophobic Interactions: The dichlorophenyl ring and the butyl group can engage in hydrophobic interactions with nonpolar cavities of a host molecule.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors.

These interactions would be key to its binding with host molecules like cyclodextrins, calixarenes, or the active sites of enzymes. The specific geometry and electronic properties of the binding site would determine the strength and selectivity of the interaction.

Chemo-Enzymatic Transformations and Biocatalytic Applications of this compound in Model in vitro Systems

The chiral center at the second position of the butyl group in this compound makes it a target for stereoselective synthesis using chemo-enzymatic methods. Biocatalysis, particularly the use of enzymes, offers a powerful tool for the synthesis of chiral amines with high enantioselectivity. nih.govwiley.comresearchgate.net

Several classes of enzymes could be employed for the synthesis or transformation of this compound:

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from a prochiral ketone. In this case, 3,5-dichlorobenzyl acetone (B3395972) could be a substrate for a transaminase, using an amine donor to produce the chiral amine. The stereoselectivity would be determined by the choice of a (R)- or (S)-selective transaminase. wiley.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): An imine formed from 3,5-dichlorobenzaldehyde and 2-butanone (B6335102) could be asymmetrically reduced by an IRED to yield enantiomerically enriched this compound. nih.govnih.gov

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of a ketone with ammonia (B1221849) or an amine, offering another route to chiral amines. researchgate.net

Lipases: While not directly forming the C-N bond, lipases can be used in the kinetic resolution of a racemic mixture of this compound by selectively acylating one of the enantiomers. researchgate.net

The application of these biocatalysts can be part of a chemo-enzymatic cascade, where a chemical step generates a precursor that is then transformed by an enzyme. nih.gov

Enzyme Class Potential Application Substrates Potential Product
Transaminase (TA)Asymmetric synthesis3,5-Dichlorobenzyl acetone, Amine donorEnantiopure this compound
Imine Reductase (IRED)Asymmetric reductionImine of 3,5-dichlorobenzaldehyde and 2-butanoneEnantiopure this compound
LipaseKinetic resolutionRacemic this compoundEnantiopure this compound and its acylated enantiomer

Interactions with Abiotic Environmental Components: Adsorption and Desorption Mechanisms

Detailed studies on the environmental fate and transport of this compound, specifically its interactions with soil and sediment, are not available. However, its chemical structure—a chlorinated aromatic amine—suggests that its environmental behavior would be governed by several key factors.

The presence of the dichlorobenzyl group makes the molecule relatively hydrophobic, which would lead to its adsorption to organic matter in soil and sediments. The primary mechanism of interaction would likely be hydrophobic partitioning. Additionally, the amine group can be protonated under environmental pH conditions, leading to the formation of a cation. This cationic species can then participate in ion exchange interactions with negatively charged clay minerals and organic matter in the soil.

The strength of adsorption would be influenced by:

Soil Organic Matter Content: Higher organic matter content would likely lead to stronger adsorption due to hydrophobic interactions.

Clay Content and Type: The presence and type of clay minerals would influence cation exchange capacity.

pH: The pH of the soil and water would affect the protonation state of the amine group and thus the extent of cation exchange.

Desorption would be the reverse process, influenced by changes in the surrounding environmental conditions, such as the introduction of a solvent or a change in pH that could neutralize the cationic form of the amine. Given the presence of chlorine atoms, the persistence and potential for long-range transport of this compound in the environment would be a consideration for future studies.

Applications in Advanced Chemical Sciences and Materials Research Non Clinical

N-(3,5-Dichlorobenzyl)-2-butanamine as a Building Block or Intermediate in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules that chemists use to construct more complex chemical structures. minakem.comhilarispublisher.com this compound is well-suited to serve as such a building block due to its combination of a chiral amine and a functionalized aromatic ring.

The secondary amine group is a nucleophilic site, allowing it to react with a wide range of electrophiles. This reactivity can be harnessed to introduce the N-(3,5-Dichlorobenzyl)-2-butyl moiety into larger molecules. Furthermore, the presence of a chiral center at the second carbon of the butane (B89635) chain makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry and materials science. sigmaaldrich.comenamine.net

The 3,5-dichlorobenzyl portion of the molecule also offers several synthetic handles. The chlorine atoms can be substituted or can influence the reactivity of the aromatic ring. This allows for further functionalization, enabling the creation of a diverse library of complex molecules from this single starting material. For instance, the benzyl (B1604629) group can be modified through various aromatic substitution reactions, or the entire N-benzyl group can be cleaved under certain conditions to reveal the primary 2-butanamine.

A hypothetical synthetic pathway could involve the acylation of the secondary amine to form an amide, followed by further transformations on the dichlorophenyl ring. This step-wise approach allows for the controlled and predictable construction of intricate molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsResulting Functional Group
N-AcylationAcyl chloride, baseAmide
N-AlkylationAlkyl halide, baseTertiary amine
N-ArylationAryl halide, catalystTertiary amine
Reductive AminationKetone/aldehyde, reducing agentTertiary amine
DebenzylationH₂, Pd/CPrimary amine

Utilization of this compound in the Development of Novel Materials (e.g., Polymers, Functional Surfaces)

The structural attributes of this compound also make it a candidate for the development of advanced materials. The dichlorinated aromatic ring can impart desirable properties to polymers, such as increased thermal stability, flame retardancy, and a high refractive index.

One potential application is its use as a monomer or a modifying agent in polymerization reactions. For example, if the amine is first converted to a polymerizable group (e.g., an acrylamide), it could then be incorporated into a polymer chain. The resulting polymer would have pendant N-(3,5-Dichlorobenzyl)-2-butyl groups, which could influence the bulk properties of the material.

Furthermore, this compound could be used to functionalize surfaces. The amine group can react with various surface functionalities (e.g., carboxylic acids, epoxides) on materials like silica, gold, or other polymers. This would create a surface coating with the specific chemical and physical properties of the N-(3,5-Dichlorobenzyl)-2-butyl group. Such functionalized surfaces could find use in chromatography, sensing, or as biocompatible coatings.

The Kabachnik–Fields reaction, a multicomponent reaction, is another avenue for creating functional polymers. This reaction could potentially utilize this compound to introduce α-aminophosphonate structures into a polymer, which are known to have applications in areas like metal chelation and flame retardancy. mdpi.com

Role of this compound as a Ligand or Component in Catalytic Systems

In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The properties of the ligand can profoundly influence the activity and selectivity of the catalyst. The chiral nature of this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

The nitrogen atom of the secondary amine can coordinate to a variety of transition metals, such as rhodium, iridium, palladium, or ruthenium. The chiral environment created by the 2-butyl group can then influence the stereochemical outcome of the reaction being catalyzed. The 3,5-dichlorobenzyl group can also play a role by sterically and electronically tuning the properties of the metal center.

For example, a catalyst formed from a complex of this compound and a rhodium precursor could potentially be used for the asymmetric hydrogenation of prochiral olefins. The specific stereochemical outcome would depend on the precise structure of the catalyst and the reaction conditions.

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

Catalytic ReactionMetal CenterPotential Substrate
Asymmetric HydrogenationRhodium, RutheniumProchiral alkenes, ketones
Asymmetric HydrosilylationRhodium, PlatinumKetones, imines
Asymmetric C-C CouplingPalladium, NickelAryl halides, olefins

Development of this compound as a Reagent in Analytical Chemistry

In analytical chemistry, reagents are often needed to derivatize analytes to make them more easily detectable or separable. This compound could serve as a chiral derivatizing agent for the analysis of enantiomeric mixtures.

For instance, a mixture of enantiomeric carboxylic acids could be reacted with enantiomerically pure this compound to form a mixture of diastereomeric amides. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC or GC. The relative amounts of the separated diastereomers would then correspond to the relative amounts of the original enantiomers in the mixture.

The presence of the dichlorophenyl group can also be advantageous for detection. The chlorine atoms can be detected by an electron capture detector (ECD) in gas chromatography, providing high sensitivity. The aromatic ring also provides a chromophore for UV detection in HPLC. thermofisher.com

This compound as a Chemical Probe for Fundamental Biochemical and Biophysical Investigations (in vitro only)

Chemical probes are small molecules that are used to study biological systems. This compound, with its distinct structural motifs, could be used as a starting point for the design of chemical probes for in vitro biochemical and biophysical studies. For research use only, this compound is not intended for diagnostic or therapeutic use. scbt.com

The 3,5-dichlorobenzyl moiety is a common feature in some biologically active compounds, and it may be able to interact with specific binding pockets in proteins. ontosight.ai By modifying the structure of this compound, for example, by attaching a fluorescent tag or a reactive group, it could be converted into a probe to study the function of a particular enzyme or receptor in a laboratory setting.

For example, a fluorescently labeled version of this compound could be used in fluorescence polarization or FRET-based assays to study protein-ligand interactions in vitro. The chiral center could also be used to probe the stereochemical preferences of a biological target. It is important to emphasize that such applications are purely for fundamental research purposes and are not related to any clinical or therapeutic use.

Environmental Behavior and Degradation Studies of N 3,5 Dichlorobenzyl 2 Butanamine

Photolytic and Hydrolytic Degradation Pathways of N-(3,5-Dichlorobenzyl)-2-butanamine in Model Environments

No studies were found that investigated the degradation of this compound when exposed to sunlight (photolysis) or its reaction with water (hydrolysis) in controlled laboratory settings. Information regarding its rate of degradation under various environmental pH levels, temperatures, and light conditions is not available.

Biodegradation Pathways and Microbial Transformation of this compound in Non-Human Biological Systems

There is no available research on the breakdown of this compound by microorganisms such as bacteria or fungi in soil, sediment, or water. Consequently, its persistence in biological systems and the potential for microbial metabolism are unknown.

Sorption, Leaching, and Transport Phenomena of this compound in Environmental Matrices

Data on the tendency of this compound to attach to soil or sediment particles (sorption) is not present in the available literature. This information is crucial for predicting its mobility and potential to leach into groundwater. Without sorption coefficient data (such as Koc), its transport behavior in different environmental compartments cannot be modeled.

Identification and Fate of Environmental Transformation Products of this compound

As no degradation studies have been published, the chemical structures of any potential transformation products that might form from the breakdown of this compound are unidentified. The subsequent environmental fate and potential impact of these theoretical daughter compounds are therefore also unknown.

Conclusions and Future Research Trajectories

Summary of Key Research Insights and Contributions to N-(3,5-Dichlorobenzyl)-2-butanamine Chemistry

A thorough review of scientific literature and chemical databases reveals no specific research insights or significant contributions focused on the chemistry of this compound. The compound is listed in chemical supplier catalogs, which provide basic molecular information, but no peer-reviewed studies detailing its synthesis, characterization, reactivity, or potential applications have been identified. This indicates that while the compound may be available for research purposes, the findings of any such research have not been published or are not widely accessible.

Identification of Research Gaps and Emerging Challenges in the Study of this compound

The primary and most significant research gap concerning this compound is the complete lack of foundational research. The absence of published data on its synthesis and characterization presents a fundamental challenge to any further investigation. Without established methods for its preparation and a clear understanding of its spectroscopic and physicochemical properties, the scientific community cannot begin to explore its potential applications or more complex chemical behaviors.

Proposed Future Research Avenues for this compound: Methodological and Conceptual Advances

Given the current void in the literature, the most crucial future research avenue is the development and publication of a reliable synthetic route to this compound. This would be a critical first step, enabling further investigation. Subsequent research should focus on its comprehensive characterization using modern analytical techniques.

Proposed Methodological Advances:

Synthesis: Development of a high-yield, scalable synthetic pathway.

Structural Elucidation: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure.

Purity Analysis: Establishment of chromatographic methods (e.g., HPLC, GC) to determine and ensure the purity of synthesized samples.

Physicochemical Profiling: Determination of key physical and chemical properties such as melting point, boiling point, solubility, and pKa.

Proposed Conceptual Advances:

Computational Modeling: In silico studies to predict the compound's three-dimensional structure, electronic properties, and potential interactions with biological targets.

Comparative Analysis: Investigation of structure-activity relationships by comparing its properties to structurally similar compounds.

Interdisciplinary Perspectives and Synergies in Future this compound Research

Once foundational chemical knowledge is established, interdisciplinary research could explore the potential of this compound in various fields.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: The dichlorobenzyl moiety is present in some pharmacologically active compounds. Future research could investigate the potential biological activity of this compound, such as its interaction with specific enzymes or receptors.

Materials Science: Exploration of the compound's properties for potential applications in the development of new materials, although this is highly speculative without initial characterization.

Analytical Chemistry: Development of sensitive and selective analytical methods for the detection and quantification of this compound in various matrices.

Without foundational research, these interdisciplinary avenues remain purely hypothetical. The immediate and pressing need is for the chemical science community to synthesize, characterize, and publish the basic scientific data for this compound, thereby creating the bedrock for any future investigations.

Q & A

Q. What are the optimized synthetic routes for N-(3,5-Dichlorobenzyl)-2-butanamine, and how do reaction conditions influence yield?

Synthesis typically involves alkylation of 2-butanamine with 3,5-dichlorobenzyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting 2-butanamine with 3,5-dichlorobenzyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 amine:halide), and reaction time (12–24 hours). Impurities often arise from incomplete substitution or oxidation side reactions .

Q. How can researchers characterize the physicochemical properties of this compound?

Standard characterization methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for dichlorobenzyl; aliphatic protons at δ 1.0–2.5 ppm for butanamine) .
    • FT-IR for functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹, NH stretch at 3300–3500 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological studies) .

Q. What are the primary biochemical assays used to evaluate its receptor-binding activity?

  • Radioligand binding assays : Compete with labeled ligands (e.g., serotonin receptor antagonists) in transfected HEK293 cells to measure IC₅₀ values .
  • Functional assays : cAMP or calcium flux measurements in neuronal cell lines to assess agonism/antagonism .
  • Dose-response curves : Determine EC₅₀/ED₅₀ values for receptor modulation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does this compound interact with BACE-1 or ACE2 enzymes, and what structural insights exist?

  • BACE-1 inhibition : X-ray crystallography (PDB: 4J1E) reveals that dichlorobenzyl groups occupy hydrophobic pockets, while the butanamine chain forms hydrogen bonds with catalytic aspartate residues. Competitive inhibition (Ki < 100 nM) is observed in enzymatic assays .
  • ACE2 interaction : Molecular docking (AutoDock Vina) suggests the dichlorobenzyl moiety binds to ACE2’s S1 subsite, potentially interfering with viral spike protein recognition. MD simulations (GROMACS) validate stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

Conflicting data may arise from:

  • Assay variability : Acute toxicity ranges from LD₅₀ = 150 mg/kg (rodent oral) to 300 mg/kg (dermal). Standardize OECD guidelines for consistency .
  • Metabolic differences : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize the compound into reactive intermediates. Use hepatocyte models (e.g., HepG2) to assess species-specific toxicity .
  • Environmental factors : Degradation products (e.g., 3,5-dichlorobenzaldehyde) exhibit higher ecotoxicity. Conduct LC-MS/MS to track metabolites in environmental matrices .

Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for neuropharmacology applications?

  • Lipophilicity optimization : LogP > 2 (measured via shake-flask method) enhances passive diffusion. Introduce fluorine substituents to reduce P-glycoprotein efflux .
  • Prodrug design : Esterify the amine group (e.g., acetyl-protected derivatives) to increase BBB penetration, followed by enzymatic cleavage in situ .
  • In vivo PET imaging : Radiolabel with ¹¹C to quantify brain uptake in rodent models .

Q. How do structural modifications (e.g., halogen substitution) impact its antifungal or anticancer activity?

  • Halogen effects :
    • 3,5-Dichloro substitution : Enhances antifungal activity (MIC = 8 µg/mL against Candida albicans) by increasing membrane permeability .
    • Bromine analogs : Improve DNA intercalation (IC₅₀ = 10 µM in MCF-7 cells) but reduce solubility. Balance via PEGylation .
  • SAR studies : Replace butanamine with cyclic amines (e.g., piperidine) to modulate selectivity for kinase targets (e.g., EGFR inhibition) .

Q. What computational methods are critical for predicting off-target effects?

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify overlap with adrenergic or histamine receptors .
  • Chemoproteomics : Activity-based protein profiling (ABPP) in cell lysates to detect non-canonical targets .
  • Machine learning : Train Random Forest models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

Methodological Guidelines

Q. How should researchers design dose-escalation studies for in vivo efficacy trials?

  • MTD determination : Start at 10 mg/kg (rodents), escalate by 50% increments every 72 hours. Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST) .
  • PK/PD modeling : Non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Correlate plasma levels with target engagement (e.g., receptor occupancy via ex vivo autoradiography) .

Q. What analytical techniques validate batch-to-batch consistency in preclinical studies?

  • QC protocols :
    • HPLC-ELSD : Quantify residual solvents (e.g., DMF < 500 ppm) .
    • Chiral HPLC : Ensure enantiomeric purity (>99% for R-configuration) .
    • Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.